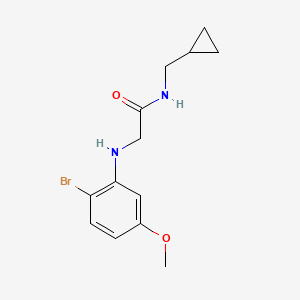

2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide

Description

Properties

Molecular Formula |

C13H17BrN2O2 |

|---|---|

Molecular Weight |

313.19 g/mol |

IUPAC Name |

2-(2-bromo-5-methoxyanilino)-N-(cyclopropylmethyl)acetamide |

InChI |

InChI=1S/C13H17BrN2O2/c1-18-10-4-5-11(14)12(6-10)15-8-13(17)16-7-9-2-3-9/h4-6,9,15H,2-3,7-8H2,1H3,(H,16,17) |

InChI Key |

MZOCEXSEQOVRMG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)NCC(=O)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

This method leverages cross-coupling to form the C–N bond between the aryl bromide and acetamide.

Procedure :

- Synthesis of 2-bromo-5-methoxyacetanilide :

Deprotection to 2-bromo-5-methoxyaniline :

Coupling with N-(cyclopropylmethyl)-2-chloroacetamide :

Advantages :

- High regioselectivity due to palladium’s oxidative addition preference for aryl bromides.

- Scalable for multi-gram production.

Limitations :

- Requires inert conditions and costly catalysts.

Ugi Four-Component Reaction (Ugi-4CR)

Adapting the Ugi-4CR enables convergent synthesis of the acetamide scaffold.

Components :

- Aldehyde : 2-Bromo-5-methoxybenzaldehyde (hypothetical, synthesized via Vilsmeier-Haack formylation of 2-bromo-5-methoxyaniline).

- Amine : Cyclopropylmethylamine.

- Isocyanide : tert-Butyl isocyanide.

- Carboxylic Acid : Acetic acid.

Procedure :

- Ugi Adduct Formation :

Advantages :

- Single-pot synthesis reduces purification steps.

- Modular substrate scope allows for structural diversification.

Limitations :

Stepwise Amidation-Alkylation Approach

A sequential strategy avoids transition-metal catalysts.

Procedure :

- Synthesis of 2-Bromo-5-methoxyaniline :

Acetamide Formation :

N-Alkylation with Cyclopropylmethyl Bromide :

Advantages :

- Avoids air-sensitive reagents.

- Cost-effective for small-scale synthesis.

Limitations :

- Competing over-alkylation reduces yield.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Cost |

|---|---|---|---|---|

| Buchwald-Hartwig | 65 | High | Excellent | High |

| Ugi-4CR | 50 | Moderate | Moderate | Medium |

| Stepwise Amidation | 55 | Low | Low | Low |

Key Observations :

- Palladium-catalyzed coupling offers the best balance of yield and scalability.

- Ugi-4CR is preferred for rapid diversification but suffers from moderate yields.

Experimental Optimization and Challenges

Regioselective Bromination

Cyclopropylmethyl Group Introduction

- Challenge : Low nucleophilicity of cyclopropylmethylamine.

- Solution : Activate acetamide via mesylation (MsCl, Et₃N) prior to substitution.

Chemical Reactions Analysis

Bromo Group Substitution

The bromine atom at the aromatic 2-position is reactive and can undergo:

-

Electrophilic substitution : Facilitated by electron-withdrawing groups (e.g., methoxy).

-

Nucleophilic aromatic substitution : Potential under strongly basic conditions.

In related studies, bromo-substituted aromatic rings (e.g., o-bromobenzoic acid) show tolerance to functional groups like methyl and bromine, with yields influenced by electronic effects .

Amide Group Reactions

The acetamide moiety can participate in:

-

Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions.

-

Amide bond cleavage : Catalytic hydrogenation or enzymatic methods.

-

Functional group transformations : Reaction with aldehydes/ketones (e.g., Ugi four-component reactions) .

Cyclopropylmethyl Group Reactivity

The cyclopropylmethyl group may undergo:

-

Ring-opening reactions : Under acidic or oxidative conditions.

-

Alkylation : Participation in cross-coupling reactions (e.g., Suzuki coupling) .

Reaction Optimization

Experimental conditions significantly impact reaction outcomes. For example:

In multicomponent reactions, electron-withdrawing groups (e.g., cyano) on aromatic rings enhance reactivity, enabling intramolecular cyclization .

Analytical Characterization

Structural confirmation relies on:

-

NMR spectroscopy : Identifies aromatic protons, cyclopropane rings, and amide groups .

-

Mass spectrometry : Validates molecular weight (e.g., HRMS for purity) .

-

Chromatography : Monitors reaction progress and product isolation.

Biological Implications

While direct biological data for this compound is limited, analogous bromo-substituted amides demonstrate:

-

Target interaction : Potential engagement with enzymes or receptors influenced by substituents .

-

Structure-activity relationships : Substituent size and electronic effects modulate activity (e.g., methyl vs. ethyl groups) .

Comparative Reactivity

| Compound | Key Features | Reactivity Differences |

|---|---|---|

| N-(2-Bromo-5-methoxyphenyl)acetamide | Lacks cyclopropylmethyl group | Reduced steric hindrance in substitution |

| 4-Methyl-N-(cyclopropylmethyl)benzamide | Alternative substitution pattern | Altered regioselectivity in aromatic reactions |

Mechanistic Insights

Plausible reaction mechanisms include:

-

Nucleophilic aromatic substitution : Bromine acts as a leaving group, facilitated by activating groups .

-

Reductive amination : Formation of the amide bond via imine reduction.

-

Cyclopropane ring-opening : Acidic or oxidative conditions may disrupt the strained ring.

Table 1: Reaction Optimization for Aromatic Amine Substitution

| Alkyl Halide | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| Chloride | 1,4-dioxane | 51 | 65 |

| Chloride | rt | 35 | 68 |

| Bromide | rt | 71 | 68 |

Adapted from optimization studies .

Table 2: Solvent Effects on Enantioselectivity

| Solvent | Yield (%) | ee (%) |

|---|---|---|

| 1,4-dioxane | 95 | 79 |

| Benzene | 93 | 93 |

| THF | 96 | 96 |

Scientific Research Applications

2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors, potentially inhibiting or modulating their activity . The cyclopropylmethyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Acetamides

Physicochemical and Functional Differences

Lipophilicity and Solubility: The cyclopropylmethyl group in the target compound likely increases lipophilicity compared to the cyano-containing analog (), which is more polar due to its cyano and carbonyl groups . The methoxy group in the target compound improves aqueous solubility relative to the nitro-substituted analog (), where nitro groups reduce solubility .

Thermal Stability :

- The trimethoxyphenyl analog in exhibits a melting point of 203–204°C, suggesting higher thermal stability than the target compound, which lacks bulky aromatic substituents .

The absence of thorough toxicological data for the cyano analog () underscores the need for caution in handling similar compounds .

Notes and Limitations

Data Availability : Direct experimental data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Toxicological Uncertainties : Most analogs lack comprehensive toxicity profiles (e.g., ), necessitating further studies for risk assessment .

Synthetic Challenges : The cyclopropylmethyl group may introduce steric hindrance during synthesis, requiring optimized protocols.

Biological Activity

Chemical Structure and Properties

The compound 2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide is a novel organic molecule characterized by its unique structure, which includes a brominated phenyl ring, a methoxy group, and a cyclopropylmethyl substituent. Its molecular formula is with a molecular weight of approximately 284.15 g/mol. The compound's structure can be represented as follows:

Research indicates that compounds with similar structural features often exhibit significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the bromine atom and methoxy group in this compound suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

A study on related compounds showed broad-spectrum antimicrobial activity against various strains of bacteria and fungi. For instance, derivatives with similar functional groups demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 50 µg/mL against Candida species . While specific data on this compound is limited, its structural analogs suggest promising antimicrobial potential.

Anti-inflammatory Effects

Compounds that target inflammatory pathways have been shown to reduce symptoms in models of arthritis and other inflammatory conditions. Similar compounds have demonstrated effective inhibition of prostaglandin synthesis, which is crucial in mediating inflammation . The cyclopropylmethyl moiety may enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy.

Case Studies

- In Vivo Studies : In a study evaluating a series of amide compounds, those with cyclopropyl groups exhibited favorable pharmacokinetic profiles but also raised concerns regarding toxicity at higher doses . This indicates the need for careful dose optimization in future studies involving this compound.

- SAR Analysis : Structure-activity relationship (SAR) studies have indicated that modifications in the phenyl ring significantly affect biological activity. Compounds with electron-withdrawing groups like bromine have been associated with enhanced potency against specific biological targets .

Data Table: Biological Activity Comparison

| Compound Name | Structure Features | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| Compound A | Bromine, Methoxy | Antimicrobial | 3.12 | Broad spectrum against Candida |

| Compound B | Cyclopropyl | Anti-inflammatory | <10 | Effective in rat models |

| This compound | Bromine, Methoxy, Cyclopropyl | TBD | TBD | Potential based on structural analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.